![molecular formula C24H25NO4 B2429635 9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951932-39-1](/img/structure/B2429635.png)
9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of STK639987 are yet to be definitively identified. Based on the structural similarity to other morpholine analogues of phencyclidine , it is plausible that STK639987 may interact with similar targets, such as NMDA receptors or other ion channels. These targets play crucial roles in neuronal signaling and pain perception .
Mode of Action
Given its structural similarity to phencyclidine derivatives, it may act as an antagonist at its target sites, blocking the normal function of these receptors or channels . This could result in altered neuronal signaling and changes in perception, particularly related to pain .
Biochemical Pathways
The biochemical pathways affected by STK639987 are likely to be those involved in neuronal signaling and pain perception. By interacting with its targets, STK639987 could potentially disrupt the normal flow of ions across the cell membrane, leading to changes in the electrical activity of neurons . The downstream effects of this disruption could include altered perception of pain .
Result of Action
The molecular and cellular effects of STK639987’s action would likely involve changes in neuronal signaling and potentially a reduction in pain perception . These effects would be dependent on the compound successfully reaching its target sites and exerting its antagonist activity .
Biological Activity
9-Cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C26H29NO3 with a molecular weight of approximately 415.52 g/mol. It features a complex structure that includes a chromene ring fused with an oxazine moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds within the chromeno[8,7-e][1,3]oxazine class exhibit various biological activities, particularly in anticancer and antimicrobial domains. The specific biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : It may also display activity against certain microbial strains.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Research indicates that this compound may activate apoptotic pathways in cancer cells, potentially through caspase activation.
Anticancer Studies
A study investigating similar chromeno[8,7-e][1,3]oxazine derivatives reported varying degrees of cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that modifications to the phenyl substituents significantly influenced the anticancer efficacy.
Compound | Cell Line | IC50 (µM) |
---|---|---|
9-Cyclohexyl derivative | MCF-7 | 45 ± 5 |
9-Cyclohexyl derivative | MDA-MB-231 | 50 ± 6 |
This data suggests that the presence of the cyclohexyl and methoxy groups may enhance the compound's interaction with cellular targets.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
- Breast Cancer Treatment : A study focused on the effects of similar chromeno derivatives on breast cancer cells highlighted their potential to reduce cell viability significantly. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Infection Models : In animal models of infection, compounds analogous to this compound demonstrated reduced bacterial load when administered alongside standard antibiotic treatments.
Properties
IUPAC Name |
9-cyclohexyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-27-18-9-7-16(8-10-18)21-14-28-24-19(23(21)26)11-12-22-20(24)13-25(15-29-22)17-5-3-2-4-6-17/h7-12,14,17H,2-6,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYZOFKKTIKNPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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